N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine
Overview
Description
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two connected phenyl rings. The compound is notable for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that biphenyl compounds can undergo nucleophilic aromatic substitution (nas) reactions, where a strong nucleophile displaces a proton off of the carbon alpha to an electron-withdrawing substituent, forming an unstable intermediate .
Biochemical Pathways
It’s known that biphenyl compounds can be degraded via the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways .
Pharmacokinetics
Pharmacokinetic principles suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
Biphenyl compounds are known to interact with various enzymes and receptors, potentially leading to a variety of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine. For instance, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint, which is a critical pathway in cancer immunotherapy . This compound exhibits high oral bioavailability, tumor penetration, and favorable pharmacokinetic properties. The interaction between N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine and PD-1/PD-L1 involves binding to the PD-L1 protein, thereby preventing its interaction with PD-1 and ultimately enhancing the immune response against tumor cells .
Cellular Effects
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine has significant effects on various types of cells and cellular processes. By inhibiting the PD-1/PD-L1 interaction, this compound enhances T-cell activation and proliferation, leading to a more robust immune response against cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the immune checkpoint pathways. This results in increased cytokine production and improved immune surveillance, which are critical for effective cancer immunotherapy .
Molecular Mechanism
The molecular mechanism of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine involves its binding interactions with the PD-L1 protein. By binding to PD-L1, the compound prevents PD-1 from interacting with its ligand, thereby blocking the inhibitory signal that would normally dampen the immune response . This inhibition leads to the activation of T-cells and the subsequent immune-mediated destruction of tumor cells. Additionally, N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine may also influence gene expression by modulating transcription factors involved in immune regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine have been observed to change over time. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained immune activation and potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the PD-1/PD-L1 interaction without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential immunotoxicity and off-target effects . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects in preclinical studies .
Metabolic Pathways
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine is involved in several metabolic pathways, including those related to its degradation and elimination . The compound interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine within cells and tissues involve specific transporters and binding proteins . The compound is known to accumulate in tumor tissues due to its high tumor penetration properties . Additionally, its distribution within the body is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PD-L1 on the surface of tumor cells . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine typically involves the reaction of biphenyl derivatives with amines under specific conditions. One common method involves the use of a catalyst, such as zinc chloride, and a solvent like normal hexane or petroleum ether. The reaction is carried out at temperatures ranging from 15-60°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The process is optimized for higher yields and lower environmental impact. For instance, the use of hydrogen chloride gas and paraformaldehyde in the presence of a catalyst can produce the desired compound with a yield of up to 65% .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce biphenyl carboxylic acids, while reduction may yield biphenyl amines.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives such as:
1,1’-Biphenyl: A simpler biphenyl derivative used in various industrial applications.
Polychlorinated Biphenyls (PCBs): These are chlorinated biphenyl derivatives with significant environmental and health impacts.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine is unique due to its specific structure, which allows it to interact with molecular targets in ways that other biphenyl derivatives cannot. This makes it particularly valuable in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-phenyl-N-(4-phenylphenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-8-19(9-4-1)21-14-16-23(17-15-21)25-24-13-7-12-22(18-24)20-10-5-2-6-11-20/h1-18,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFNUYPFWSRMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-47-8 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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